molecular formula C16H11NO2 B8336230 1-Phenylisoquinoline-4-carboxylic acid

1-Phenylisoquinoline-4-carboxylic acid

Katalognummer: B8336230
Molekulargewicht: 249.26 g/mol
InChI-Schlüssel: UKCPFAIDHRYINI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenylisoquinoline-4-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. Research into structurally similar quinoline-4-carboxylic acid derivatives has demonstrated their potential as key pharmacophores in the design of histone deacetylase (HDAC) inhibitors, which are a validated target for anticancer therapy . These compounds are typically designed with a cap-linker-ZBG (zinc-binding group) architecture, where the aromatic cap moiety, such as the phenylisoquinoline group, is critical for interaction with the enzyme's surface . The synthetic versatility of this core structure allows for various modifications, enabling researchers to explore a wide range of structure-activity relationships (SAR) to optimize potency and selectivity . Beyond oncology, quinoline-4-carboxylic acid derivatives are investigated for diverse pharmacological applications, including antimicrobial and anti-inflammatory activities, highlighting the broad utility of this chemical class in exploratory research . The synthesis of complex nitrogen-containing polycycles, such as isoquinoline derivatives, often involves reactions between anhydrides and imines, providing access to structurally diverse compounds for biological screening . This product, 1-Phenylisoquinoline-4-carboxylic acid, is offered For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Eigenschaften

Molekularformel

C16H11NO2

Molekulargewicht

249.26 g/mol

IUPAC-Name

1-phenylisoquinoline-4-carboxylic acid

InChI

InChI=1S/C16H11NO2/c18-16(19)14-10-17-15(11-6-2-1-3-7-11)13-9-5-4-8-12(13)14/h1-10H,(H,18,19)

InChI-Schlüssel

UKCPFAIDHRYINI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=C(C3=CC=CC=C32)C(=O)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1-phenylisoquinoline-4-carboxylic acid, highlighting differences in substituents and molecular properties:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups CAS Number Biological Activity (if reported)
1-Phenylisoquinoline-4-carboxylic acid Isoquinoline Phenyl (C1), COOH (C4) 265.27* Carboxylic acid, aromatic Not explicitly provided Not directly reported in evidence
2-Phenylquinoline-4-carboxylic acid Quinoline Phenyl (C2), COOH (C4) 265.27 Carboxylic acid, aromatic 132-60-5 Enzyme/protein interaction studies
5-Hydroxyisoquinoline-4-carboxylic acid Isoquinoline OH (C5), COOH (C4) 205.17 Carboxylic acid, hydroxyl 76344-95-1 Not explicitly reported
1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid Isoquinoline Ketone (C1), COOH (C4) 203.18 Carboxylic acid, ketone 34014-51-2 Intermediate in synthetic chemistry
2-(4-Bromophenyl)quinoline-4-carboxylic acid Quinoline 4-Bromo-phenyl (C2), COOH (C4) 354.18 Carboxylic acid, bromo 103914-52-9 Not explicitly reported
2-(4-Nitrophenyl)quinoline-4-carboxylic acid Quinoline 4-Nitro-phenyl (C2), COOH (C4) 294.26 Carboxylic acid, nitro 70097-13-1 Synthetic intermediate

*Calculated based on molecular formula.

Key Observations:

Core Structure Differences: Quinoline derivatives (e.g., 2-phenylquinoline-4-carboxylic acid) exhibit antibacterial activity against Staphylococcus aureus (MIC = 64 µg/mL) and Escherichia coli (MIC = 128 µg/mL) . The isoquinoline core in the target compound may alter binding affinity due to nitrogen positioning.

Functional Group Impact: Hydroxyl groups (e.g., 5-hydroxyisoquinoline-4-carboxylic acid) improve water solubility but may reduce membrane permeability compared to phenyl-substituted analogs . Ketone-containing derivatives (e.g., 1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid) are often intermediates in drug synthesis, enabling further functionalization .

Biological Activity Trends: Quinoline-4-carboxylic acids with phenyl substituents at C2 demonstrate notable antibacterial activity, suggesting that substituent position (C1 vs. C2) on isoquinoline/quinoline cores could modulate efficacy . No direct cytotoxicity data are available for 1-phenylisoquinoline-4-carboxylic acid, but related compounds like 2-phenylquinoline-4-carboxylic acid derivatives show low cytotoxicity (e.g., Compound 5a4 in ).

Physicochemical Properties and Solubility

  • Quinoline derivatives with nitro or bromo substituents (e.g., 2-(4-bromophenyl)quinoline-4-carboxylic acid) exhibit higher molecular weights and melting points due to increased van der Waals interactions .

Q & A

Q. What are the common synthetic routes for 1-Phenylisoquinoline-4-carboxylic acid, and how are they optimized?

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acid derivatives, involving condensation of isatin derivatives with ketones under basic conditions . Modifications include using microwave-assisted synthesis to reduce reaction times or optimizing solvent systems (e.g., ethanol/water mixtures) to improve yields. Purification typically involves recrystallization or column chromatography, with HPLC analysis (≥95% purity) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing 1-Phenylisoquinoline-4-carboxylic acid?

Key techniques include:

  • NMR : To confirm aromatic proton environments and substituent positions (e.g., distinguishing phenyl vs. isoquinoline protons) .
  • IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns, ensuring correct molecular ion peaks (e.g., [M+H]⁺) .

Q. How is 1-Phenylisoquinoline-4-carboxylic acid utilized in protein-ligand interaction studies?

The compound’s carboxylic acid group enables hydrogen bonding with enzyme active sites, while the phenyl and isoquinoline moieties facilitate π-π stacking with aromatic residues. Researchers employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (e.g., Kd values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Contradictions may arise from assay variability (e.g., ABTS vs. DPPH for antioxidant activity) or impurities. Strategies include:

  • Standardized Assays : Replicate studies using the same protocol (e.g., ABTS radical scavenging at pH 7.4 ).
  • Purity Verification : Use HPLC-MS to confirm compound integrity and exclude byproducts .
  • Structural Analysis : Compare substituent effects (e.g., electron-withdrawing groups on quinoline’s 6-position altering activity ).

Q. What experimental designs improve solubility for in vitro assays?

  • Co-solvents : Use DMSO or cyclodextrins for aqueous solubility enhancement .
  • Salt Formation : Convert the carboxylic acid to sodium or ammonium salts.
  • Structural Modifications : Introduce hydrophilic groups (e.g., ethoxy or hydroxyl) at non-critical positions .

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C for hydrogenation), temperature, and solvent polarity.
  • Microwave Synthesis : Enhances reaction efficiency for sterically hindered intermediates .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during functionalization .

Methodological Considerations

Q. What strategies ensure safe handling of light-sensitive quinoline derivatives?

  • Storage : Amber glass vials at -20°C under inert gas (e.g., argon) .
  • Reaction Conditions : Conduct photolabile steps under red light or in darkened fume hoods .

Q. How is stereochemical purity achieved in chiral derivatives?

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) .
  • Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINAP-metal complexes) during key steps like cyclization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.